Reduced Antiplatelet Potency Versus Terrein Defines a Differentiated Safety Profile for Non-Hemostatic Applications
In a direct head-to-head comparison, dihydroterrein (1) demonstrated a less potent inhibitory effect on collagen-induced human platelet aggregation than its structural analog terrein (2) at a concentration of 5.0 × 10³ µmol/L [1]. While both compounds showed a significant effect at 5.0 × 10² µmol/L compared to the control, terrein's superior potency at the higher concentration highlights a key functional difference [1]. This differential allows for the selection of dihydroterrein when potent antiplatelet activity is a liability, such as in anti-inflammatory or anti-cancer screening programs where hemostatic function must be preserved.
| Evidence Dimension | Inhibitory effect on collagen-induced human platelet aggregation |
|---|---|
| Target Compound Data | Moderate inhibitory effect at 5.0 × 10³ µmol/L; significant inhibitory effect at 5.0 × 10² µmol/L compared to positive control [1] |
| Comparator Or Baseline | Terrein (2): More potent inhibitory effect than dihydroterrein at 5.0 × 10³ µmol/L; significant inhibitory effect at 5.0 × 10² µmol/L compared to positive control [1] |
| Quantified Difference | Qualitative difference reported; terrein is explicitly stated as having a more potent inhibitory effect on collagen-induced platelet aggregation than dihydroterrein at 5.0 × 10³ µmol/L [1]. |
| Conditions | In vitro human platelet aggregation assay induced by collagen. Concentrations: 5.0 × 10² µmol/L and 5.0 × 10³ µmol/L [1]. |
Why This Matters
This matters for scientific selection when a screening program requires an anti-inflammatory or cytotoxic metabolite with a lower risk of interfering with platelet function, a common liability observed with the more potent analog terrein.
- [1] Hosoe, T., Moriyama, H., Wakana, D., Itabashi, T., Kawai, K., Yaguchi, T., ... & Fukuyama, Y. (2009). Inhibitory effects of dihydroterrein and terrein isolated from Aspergillus novofumigatus on platelet aggregation. Mycotoxins, 59(2), 75-82. View Source
